3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one

Catalog No.
S14022762
CAS No.
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one

Product Name

3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one

IUPAC Name

3-(azepan-2-yl)-1,1-dimethoxypropan-2-one

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c1-14-11(15-2)10(13)8-9-6-4-3-5-7-12-9/h9,11-12H,3-8H2,1-2H3

InChI Key

BJRSXEYLPUOZLS-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CC1CCCCCN1)OC

3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one is a chemical compound characterized by its unique structure, which includes a dimethoxypropanone moiety and an azepane ring. The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, contributes to the compound's potential biological activity and interaction properties. The molecular formula for this compound is C11_{11}H19_{19}NO3_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its structural features that may influence its reactivity and biological effects.

The chemical behavior of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The presence of the dimethoxy group allows for potential nucleophilic attack at the carbonyl carbon, leading to substitution reactions.
  • Hydrolysis: In the presence of water or aqueous acid, the compound may undergo hydrolysis, breaking down into simpler components.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions can be utilized to modify the compound for further study or application.

Research into the biological activity of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one suggests potential therapeutic applications. Compounds with similar structures have shown various pharmacological effects, including:

  • Antimicrobial Activity: Compounds containing azepane rings often exhibit activity against bacterial and fungal strains.
  • CNS Activity: The azepane structure may confer neuroactive properties, making it a candidate for studying central nervous system effects.
  • Enzyme Inhibition: Similar compounds have been explored for their ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases like cancer or metabolic disorders.

The synthesis of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one can be approached through several methods:

  • Starting from 1,1-Dimethoxypropan-2-one:
    • Reacting 1,1-dimethoxypropan-2-one with an appropriate azepane precursor under acidic or basic conditions could yield the desired product.
  • Using Azepane Derivatives:
    • A more complex synthetic route could involve the formation of an azepane derivative followed by alkylation with a dimethoxypropyl halide.
  • One-Pot Synthesis:
    • A one-pot synthesis involving multiple reagents could streamline the process by combining steps to form both the azepane ring and the dimethoxypropyl group simultaneously.

3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases due to its unique structure.
  • Chemical Biology: Serving as a probe to study biological pathways involving azepanes or related structures.
  • Material Science: Exploring its properties in polymer synthesis or as a building block for novel materials.

Interaction studies involving 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one can provide insights into its mechanism of action and potential targets:

  • Protein Binding Studies: Assessing how this compound interacts with various proteins can reveal its therapeutic potential and specificity.
  • Molecular Docking Simulations: Computational studies can predict binding affinities and modes of interaction with biological targets.

These studies are crucial for understanding how modifications to the structure may enhance or diminish biological activity.

Several compounds share structural similarities with 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one. Here are some notable examples:

Compound NameStructureUnique Features
1-Azabicyclo[2.2.2]octanStructureA bicyclic structure that may exhibit different pharmacological properties due to its rigidity.
3-(Piperidin-2-yl)-1,1-dimethoxypropan-2-oneStructureContains a piperidine ring which is known for diverse biological activities.
4-(Dimethylamino)-1-methylazepanStructureFeatures a dimethylamino group that could enhance solubility and bioavailability.

These compounds highlight the diversity within this chemical class and underscore the unique aspects of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one in terms of structure and potential applications.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

215.15214353 g/mol

Monoisotopic Mass

215.15214353 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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